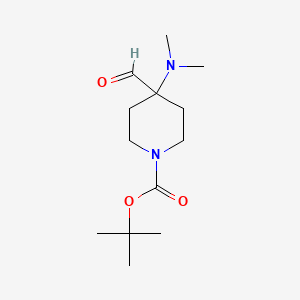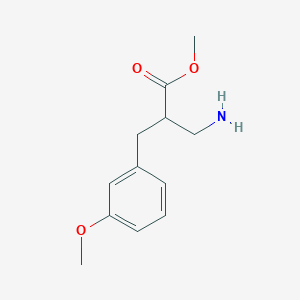
4-chloro-2,3-dihydro-1H-inden-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C9H10ClN It is a derivative of indene, a bicyclic hydrocarbon, and contains a chlorine atom and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 4-chloroindanone with ammonia or an amine under reducing conditions. One common method is the reduction of 4-chloroindanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out at room temperature or under reflux conditions to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
4-chloro-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to form secondary or tertiary amines using stronger reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water or alcohol.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
4-chloro-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-chloro-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom may also participate in halogen bonding, further affecting the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a methyl group instead of a hydrogen atom at the 2-position.
4-chloro-2,3-dihydro-1H-inden-1-amine: Similar structure but with the amine group at the 1-position instead of the 2-position.
Uniqueness
4-chloro-2,3-dihydro-1H-inden-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chlorine atom and the amine group at specific positions allows for unique interactions with molecular targets, distinguishing it from other similar compounds .
特性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
4-chloro-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C9H10ClN/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5,11H2 |
InChIキー |
KGCCAZYBJASVSZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2=C1C=CC=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate](/img/structure/B13586542.png)



![N-[(3,5-difluorophenyl)methyl]hydroxylamine](/img/structure/B13586552.png)
![5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride](/img/structure/B13586554.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13586559.png)

![(2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13586568.png)

